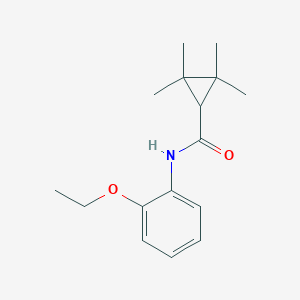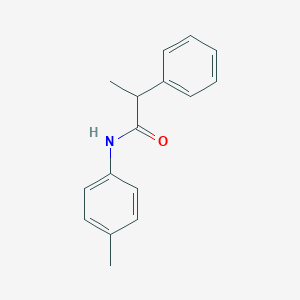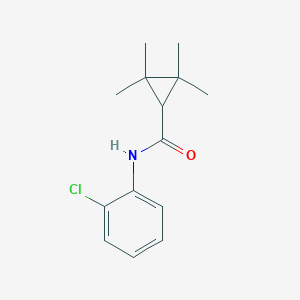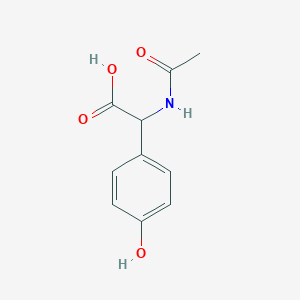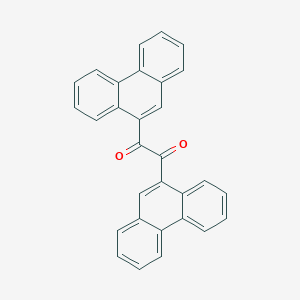
4-(2-Furyl)-2-oxo-3-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Furyl)-2-oxo-3-butenoate, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is found in various plants such as celery, parsley, and figs. Furocoumarin has been studied extensively due to its interesting chemical properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Furocoumarin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as tyrosinase, collagenase, and elastase. Furocoumarin has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furocoumarin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 4-(2-Furyl)-2-oxo-3-butenoate is also known to be photosensitive and can undergo photodegradation, which can affect its stability and biological activity.
Direcciones Futuras
There are several future directions for the study of 4-(2-Furyl)-2-oxo-3-butenoate. One potential direction is the development of novel 4-(2-Furyl)-2-oxo-3-butenoate derivatives with improved biological activity and selectivity. Another potential direction is the investigation of the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives. Additionally, the potential use of 4-(2-Furyl)-2-oxo-3-butenoate in combination with other anticancer agents for cancer therapy warrants further investigation.
In conclusion, 4-(2-Furyl)-2-oxo-3-butenoate is a naturally occurring organic compound with interesting chemical properties and potential applications in scientific research. It has been extensively studied for its biological activities and has shown promise as a potential anticancer agent. Further research is needed to fully understand the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives and to explore their potential applications in cancer therapy and other areas of scientific research.
Métodos De Síntesis
Furocoumarin can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of coumarin with furfural in the presence of a catalyst. The extraction method involves the extraction of 4-(2-Furyl)-2-oxo-3-butenoate from plants using organic solvents such as ethanol.
Aplicaciones Científicas De Investigación
Furocoumarin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Furocoumarin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
4-(2-Furyl)-2-oxo-3-butenoate |
|---|---|
Fórmula molecular |
C8H5O4- |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
(E)-4-(furan-2-yl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/p-1/b4-3+ |
Clave InChI |
WPMRQAQTTMFMEF-ONEGZZNKSA-M |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)C(=O)[O-] |
SMILES |
C1=COC(=C1)C=CC(=O)C(=O)[O-] |
SMILES canónico |
C1=COC(=C1)C=CC(=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



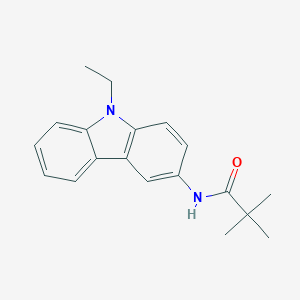
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)


